molecular formula C17H17FN2O6S2 B2937535 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide CAS No. 1015535-80-4

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide

Cat. No.: B2937535
CAS No.: 1015535-80-4
M. Wt: 428.45
InChI Key: VFNVGGZZJZMZAI-UHFFFAOYSA-N
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Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a sulfonamide, a fluorobenzyl group, and an isothiazolidinone ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isothiazolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the isothiazolidinone ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile, such as a sulfonamide derivative.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using a methoxyalkylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The isothiazolidinone ring can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The isothiazolidinone ring and sulfonamide group are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-chlorobenzyl)-2-methoxybenzenesulfonamide
  • 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methylbenzyl)-2-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide exhibits unique properties due to the presence of the fluorobenzyl group. This fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O6S2/c1-26-15-7-6-13(20-17(21)8-9-27(20,22)23)10-16(15)28(24,25)19-11-12-4-2-3-5-14(12)18/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNVGGZZJZMZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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